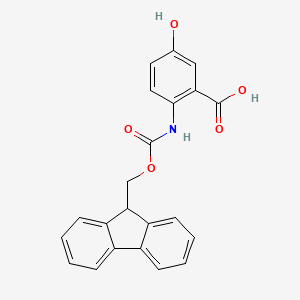

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-benzoic acid

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-benzoic acid is a benzoic acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino moiety at the 2-position and a hydroxyl group at the 5-position of the aromatic ring. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its base-labile nature, enabling selective deprotection under mild conditions .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c24-13-9-10-20(18(11-13)21(25)26)23-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,24H,12H2,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDSGFKGGTXFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is a derivative of valine, an essential amino acid . Amino acids play crucial roles in various biological processes, including protein synthesis and metabolic pathways .

Mode of Action

As a derivative of valine, it may interact with the same targets and pathways as valine does

Biochemical Pathways

As a derivative of valine, it might be involved in protein synthesis and other metabolic pathways that valine participates in .

Result of Action

As a derivative of valine, it might influence protein synthesis and other metabolic processes .

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-benzoic acid, commonly referred to as Fmoc-5-Hydroxybenzoic acid, is a synthetic compound that plays a significant role in biochemical research and pharmaceutical applications. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential in peptide synthesis. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

The molecular formula of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-benzoic acid is C25H23NO6, with a molecular weight of 433.45 g/mol. The compound's structure allows it to serve as a versatile building block in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C25H23NO6 |

| Molecular Weight | 433.45 g/mol |

| Purity | 95%+ |

The primary mechanism of action for Fmoc-5-Hydroxybenzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the formation of peptide bonds with other amino acids. This property is crucial for synthesizing complex peptides that can exhibit specific biological activities.

Target Pathways

The compound primarily targets the biochemical pathways involved in protein synthesis and modification. It facilitates the assembly of peptide chains through solid-phase peptide synthesis (SPPS), which is vital for producing therapeutic peptides.

Biological Activity

Research indicates that Fmoc-5-Hydroxybenzoic acid exhibits various biological activities:

- Antimicrobial Properties : Some derivatives of benzoic acid have shown antimicrobial activity, suggesting potential applications in developing new antibiotics.

- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Role in Drug Development : As a building block for bioactive peptides, it contributes to developing therapeutics targeting various diseases, including cancer and neurodegenerative disorders.

Case Studies

-

Peptide Synthesis for Drug Development :

A study demonstrated the successful use of Fmoc-5-Hydroxybenzoic acid in synthesizing peptides that inhibit specific cancer cell lines. The resulting peptides showed enhanced selectivity and potency compared to traditional chemotherapeutics. -

Neuroprotective Peptides :

Research involving the synthesis of neuroprotective peptides using this compound indicated its potential in treating Alzheimer's disease by targeting amyloid-beta plaques. The synthesized peptides displayed improved binding affinity to amyloid aggregates.

Applications in Research and Medicine

The versatility of Fmoc-5-Hydroxybenzoic acid extends across various fields:

- Biochemistry : Used extensively in SPPS for creating libraries of peptides to study protein interactions.

- Pharmaceuticals : Integral in developing peptide-based drugs that can modulate biological functions or serve as diagnostic tools.

- Material Science : Potential applications in creating biomaterials that mimic biological systems for tissue engineering.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a family of Fmoc-protected benzoic acids with diverse substituents influencing reactivity, solubility, and biological interactions. Key analogs include:

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound enhances hydrophilicity compared to halogenated analogs (e.g., 5-F or 5-Cl derivatives), which exhibit lower polarity .

- Conversely, the -OH group may increase susceptibility to oxidation .

- Melting Points: 3-Fmoc-amino-5-hydroxybenzoic acid (a positional isomer) has a reported melting point of 234°C , whereas halogenated analogs like 2-Fmoc-amino-5-fluorobenzoic acid likely have higher melting points due to stronger intermolecular forces.

Research Findings and Trends

- Electronic Effects: Computational studies using tools like Multiwfn () could elucidate substituent impacts on electron density and reactivity.

- Biological Activity : Halogenated analogs (e.g., 5-Cl, 5-F) are prevalent in kinase inhibitors due to their ability to form halogen bonds with target proteins .

- Synthetic Challenges: Positional isomerism (2- vs. 3-Fmoc-amino) affects steric hindrance and coupling efficiency in SPPS, as seen in and .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-benzoic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amine group, followed by coupling with 5-hydroxy-benzoic acid derivatives. Key steps include:

- Amino Protection : Use Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in anhydrous DMF under nitrogen to protect the amine group, ensuring minimal hydrolysis .

- Coupling Reactions : Activate the carboxylic acid moiety using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of DIPEA (diisopropylethylamine) for efficient amide bond formation .

- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product, ensuring >95% purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and absence of side products (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected for C23H18NO6: 404.35) .

- HPLC : Retention time and UV absorption (254 nm) cross-checked against standards .

Q. What are the critical storage conditions to maintain compound stability during experiments?

- Methodological Answer :

- Store lyophilized solid at -20°C in amber vials under argon to prevent Fmoc group cleavage via β-elimination .

- For solutions, use anhydrous DMSO or DMF (stored over molecular sieves) to avoid hydrolysis; avoid aqueous buffers with pH >8 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the 5-hydroxy group during peptide conjugation?

- Methodological Answer :

- Competing Reactivity : The 5-hydroxy group may undergo undesired acylation during coupling. Mitigate this by:

- Selective Protection : Temporarily protect the hydroxy group as a tert-butyldimethylsilyl (TBS) ether before Fmoc deprotection .

- Kinetic Control : Use low temperatures (0–4°C) and stoichiometric control of activating agents to favor amine coupling over hydroxyl acylation .

- Validation : Monitor reaction progress via TLC (Rf shift) and LC-MS to detect side products .

Q. What advanced techniques improve the compound’s application in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Microwave-Assisted SPPS : Reduces coupling time (3–5 minutes vs. 1–2 hours) and improves yield (85–95%) by enhancing Fmoc deprotection efficiency (20% piperidine in DMF at 50°C) .

- Orthogonal Deprotection : Combine Fmoc with photolabile groups (e.g., NVOC) for sequential deprotection in multi-step syntheses .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- Methodological Answer :

- Stability Studies :

- Polar Solvents : In DMSO, the compound is stable for >1 month at -20°C; in aqueous PBS (pH 7.4), degradation occurs within 48 hours due to Fmoc hydrolysis .

- pH Effects : Below pH 6, the Fmoc group remains intact; above pH 8, rapid cleavage occurs (t1/2 = 2 hours) .

- Mitigation : Use zwitterionic buffers (e.g., HEPES) at pH 6.5–7.0 for in vitro assays to balance stability and solubility .

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to peptide-binding pockets (e.g., HIV-1 protease). Key parameters:

- Grid box centered on active site (coordinates from PDB 1HHP).

- Scoring function accounts for hydrogen bonds (Fmoc carbonyl) and hydrophobic interactions (fluorenyl group) .

- MD Simulations : GROMACS simulations (AMBER force field) reveal stable binding over 100 ns, with RMSD <2 Å for ligand-protein complexes .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points and solubility across studies?

- Methodological Answer :

- Melting Points : Variations (e.g., 180–185°C vs. 175–178°C) arise from polymorphic forms. Characterize crystals via X-ray diffraction (single-crystal) to identify dominant forms .

- Solubility : Conflicting data (e.g., 5 mg/mL in DMSO vs. 3 mg/mL) may reflect hygroscopicity. Use Karl Fischer titration to measure water content and standardize solvent activity .

Application-Oriented Questions

Q. What strategies enhance the compound’s utility in prodrug design?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.